molecular formula C16H20N2O2 B12724222 alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol CAS No. 85239-17-4

alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol

Cat. No.: B12724222
CAS No.: 85239-17-4
M. Wt: 272.34 g/mol
InChI Key: SUGOPCJSVJMFSU-UHFFFAOYSA-N
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Description

Alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol is a complex organic compound that features a quinoline moiety linked to a pyrrolidine ring via an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol typically involves the reaction of 8-hydroxyquinoline with a suitable pyrrolidine derivative. The reaction is often facilitated by the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the ether bond between the quinoline and pyrrolidine moieties .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield quinoline ketones, while nucleophilic substitution can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, affecting transcription and replication processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Alpha-((8-Quinolinyloxy)methyl)-1-piperidineethanol
  • 4-Methyl-alpha-((8-quinolinyloxy)methyl)-1-piperazineethanol
  • 4-Morpholineethanol, alpha-((8-quinolinyloxy)methyl)-

Uniqueness

Alpha-((8-Quinolinyloxy)methyl)-1-pyrrolidineethanol is unique due to its specific structural features, such as the presence of both a quinoline and a pyrrolidine ring. This combination imparts distinct physicochemical properties and biological activities that are not observed in similar compounds. For example, the pyrrolidine ring can enhance the compound’s solubility and bioavailability compared to its piperidine and piperazine analogs .

Properties

CAS No.

85239-17-4

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

1-pyrrolidin-1-yl-3-quinolin-8-yloxypropan-2-ol

InChI

InChI=1S/C16H20N2O2/c19-14(11-18-9-1-2-10-18)12-20-15-7-3-5-13-6-4-8-17-16(13)15/h3-8,14,19H,1-2,9-12H2

InChI Key

SUGOPCJSVJMFSU-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC(COC2=CC=CC3=C2N=CC=C3)O

Origin of Product

United States

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